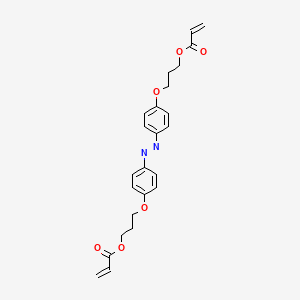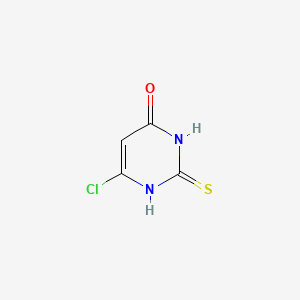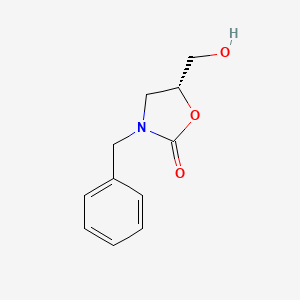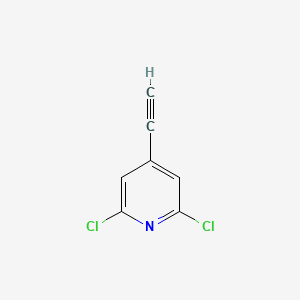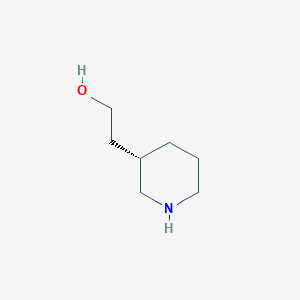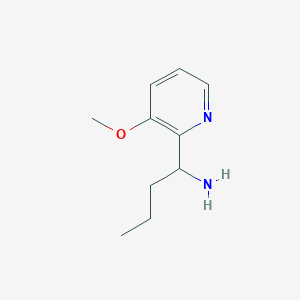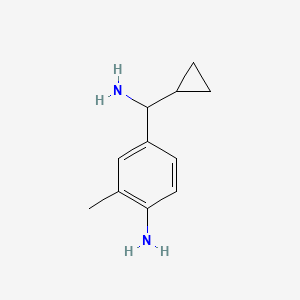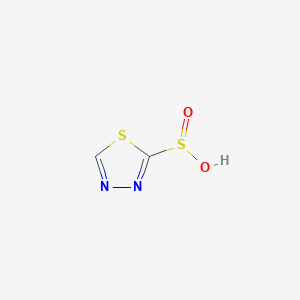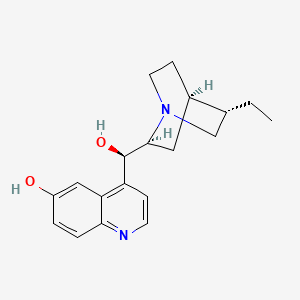
4-((R)-((1S,2S,4R,5S)-5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(®-((1S,2S,4R,5S)-5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(®-((1S,2S,4R,5S)-5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol involves multiple steps, starting with the preparation of the quinoline core. Common synthetic routes for quinoline derivatives include the Skraup, Doebner-Von Miller, Pfitzinger, Friedlander, Conrad-Limpach, and Combes synthesis . These methods typically involve the cyclization of aniline derivatives with various reagents under acidic or basic conditions.
For the quinuclidine moiety, the synthesis often involves the use of chiral catalysts to ensure the correct stereochemistry
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the development of efficient purification methods to ensure high yield and purity.
化学反应分析
Types of Reactions
4-(®-((1S,2S,4R,5S)-5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the quinoline core would yield dihydroquinoline derivatives.
科学研究应用
4-(®-((1S,2S,4R,5S)-5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent due to its unique structure and biological activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 4-(®-((1S,2S,4R,5S)-5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol involves its interaction with specific molecular targets. The quinoline core is known to interact with DNA and enzymes, potentially inhibiting their function. The quinuclidine moiety may enhance the compound’s binding affinity and specificity for certain targets. The hydroxy group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets.
相似化合物的比较
Similar Compounds
Quinine: A well-known quinoline derivative with antimalarial properties.
Chloroquine: Another quinoline derivative used as an antimalarial drug.
Quinidine: A stereoisomer of quinine used as an antiarrhythmic agent.
Uniqueness
4-(®-((1S,2S,4R,5S)-5-Ethylquinuclidin-2-yl)(hydroxy)methyl)quinolin-6-ol is unique due to its combination of a quinoline core with a quinuclidine moiety and a hydroxy group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
属性
分子式 |
C19H24N2O2 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
4-[(R)-[(2S,4R,5S)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-hydroxymethyl]quinolin-6-ol |
InChI |
InChI=1S/C19H24N2O2/c1-2-12-11-21-8-6-13(12)9-18(21)19(23)15-5-7-20-17-4-3-14(22)10-16(15)17/h3-5,7,10,12-13,18-19,22-23H,2,6,8-9,11H2,1H3/t12-,13-,18+,19-/m1/s1 |
InChI 键 |
RASAUPYEBCYZRS-UDORUHSDSA-N |
手性 SMILES |
CC[C@@H]1CN2CC[C@@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)O)O |
规范 SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,3,4,5-Tetrahydrobenzo[b]oxepin-4-amine hydrochloride](/img/structure/B12973315.png)


